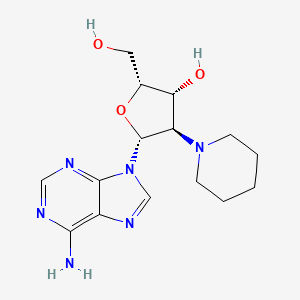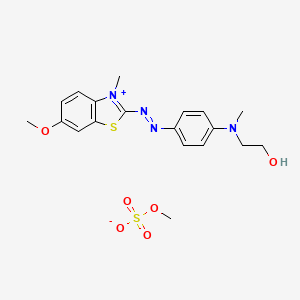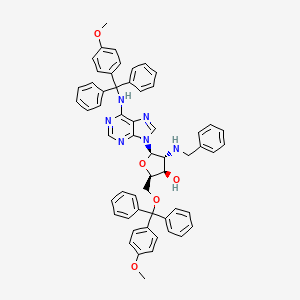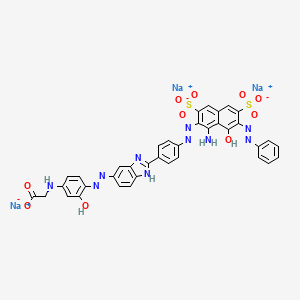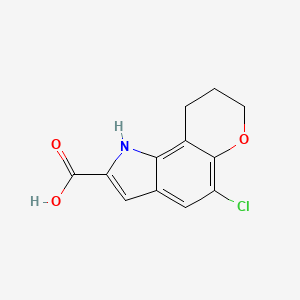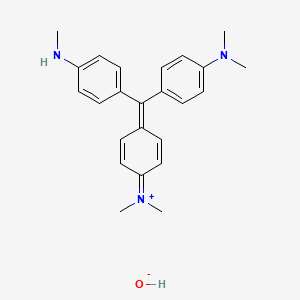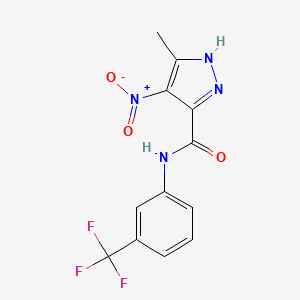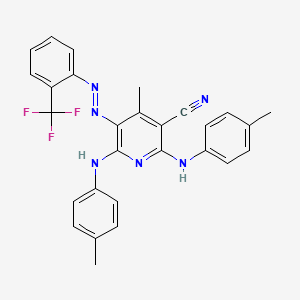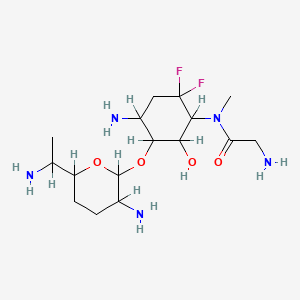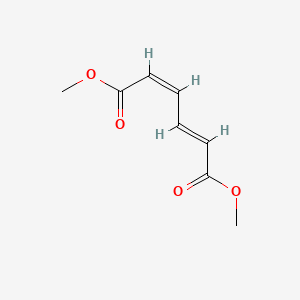
Dimethyl cis,trans-muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid It is a diester of muconic acid, featuring two ester functional groups attached to a conjugated diene system
Métodos De Preparación
Dimethyl cis,trans-muconate can be synthesized through various methods. One common approach involves the enzymatic synthesis of muconic acid derivatives, followed by esterification. For instance, muconic acid can be esterified with methanol in the presence of an acid catalyst to produce dimethyl muconate . Another method involves the iodine-catalyzed isomerization of dimethyl cis,cis-muconate to the cis,trans form . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, such as using specific solvents and catalysts to facilitate the isomerization process .
Análisis De Reacciones Químicas
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to different geometric forms using catalysts like iodine.
Reduction: It can be reduced to produce saturated compounds, such as adipic acid.
Polymerization: The compound can be polymerized to form unsaturated polyesters, which are valuable in the production of bio-based polymers.
Common reagents used in these reactions include iodine for isomerization and various reducing agents for reduction reactions. The major products formed from these reactions include different isomers of muconate and saturated compounds like adipic acid .
Aplicaciones Científicas De Investigación
Dimethyl cis,trans-muconate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dimethyl cis,trans-muconate involves its interaction with various catalysts and reagents. For example, in the iodine-catalyzed isomerization, iodine interacts with the double bonds of the muconate, facilitating the isomerization process . The compound’s alkene functionality plays a crucial role in its reactivity and the formation of different products .
Comparación Con Compuestos Similares
Dimethyl cis,trans-muconate can be compared with other similar compounds, such as:
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which can be isomerized to the cis,trans form.
Dimethyl trans,trans-muconate: This isomer has different geometric properties and reactivity compared to the cis,trans form.
Fumaric acid: A dicarboxylic acid with similar applications in polymer synthesis.
Maleic anhydride: Another compound used in the production of unsaturated polyesters.
This compound is unique due to its specific geometric configuration, which influences its reactivity and the types of products it can form .
Propiedades
Número CAS |
692-92-2 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
Clave InChI |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
SMILES isomérico |
COC(=O)/C=C/C=C\C(=O)OC |
SMILES canónico |
COC(=O)C=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


